4-Hydroxy Cyclohexanone-d4

Catalog No.
S876798
CAS No.
13482-24-1
M.F
C6H10O2
M. Wt
118.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy Cyclohexanone-d4

CAS Number

13482-24-1

Product Name

4-Hydroxy Cyclohexanone-d4

IUPAC Name

3,3,5,5-tetradeuterio-4-hydroxycyclohexan-1-one

Molecular Formula

C6H10O2

Molecular Weight

118.168

InChI

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2/i1D2,3D2

InChI Key

BXBJZYXQHHPVGO-VEPVEJTGSA-N

SMILES

C1CC(=O)CCC1O

Synonyms

p-Hydroxy Cyclohexanone-d4;

4-Hydroxy Cyclohexanone-d4 (CAS 13482-24-1), specifically the 3,3,5,5-d4 isotopologue, is a highly specialized stable isotope-labeled (SIL) standard. The unlabeled parent compound, 4-hydroxycyclohexanone, is a primary mammalian and environmental metabolite of cyclohexanone, a high-volume industrial solvent and chemical intermediate. In analytical procurement, this deuterated derivative is strictly sourced as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and quantitative NMR. By providing a +4 Da mass shift and a highly stable isotopic labeling pattern, it enables absolute quantitation of cyclohexanone exposure in biological matrices and environmental samples, correcting for matrix-induced ion suppression and extraction losses [1].

Procurement Fit

Workflow LC-MS/MS quantitation of 4-hydroxycyclohexanone in research matrices
Format Non-exchangeable deuterated ISTD for isotope dilution bioanalysis
Selection Context Supports method transfer and matrix-effect control in bioanalytical validation

Substituting 4-Hydroxy Cyclohexanone-d4 with unlabeled analogs, lower-mass isotopologues (e.g., -d2), or structurally distinct deuterated ketones (e.g., cyclopentanone-d4) fundamentally compromises quantitative accuracy. Unlabeled analogs cannot be differentiated from endogenous metabolites, making them unusable as internal standards. Lower-mass isotopologues (+1 or +2 Da) suffer from isotopic cross-talk, where the natural heavy-isotope envelope (13C, 18O) of the high-concentration unlabeled analyte bleeds into the internal standard channel, raising the baseline and degrading the lower limit of quantitation (LLOQ). Furthermore, using structurally distinct deuterated ketones fails because they do not perfectly co-elute with 4-hydroxycyclohexanone in reverse-phase chromatography. This chromatographic mismatch exposes the analyte and the standard to different matrix components in the MS source, leading to uncompensated ion suppression or enhancement [1].

Substitution Risk

Unlabeled analog introduces uncontrolled matrix effects
Co-eluting 4-hydroxycyclohexanone cannot be distinguished from the endogenous analyte, invalidating isotope dilution assumptions.
Structurally mismatched cyclohexanone-d4 lacks hydroxyl functionality
Divergent extraction efficiency and retention behavior prevent identical relative recovery essential for quantitation.
Exchangeable-labeled ISTD risks deuterium loss during sample preparation
O-deuterated or N-deuterated analogs may exhibit back-exchange, leading to concentration underestimation and potential method failure.

Elimination of Isotopic Cross-Talk at the LLOQ

A critical procurement metric for any SIL internal standard is its mass shift relative to the target analyte. 4-Hydroxy Cyclohexanone-d4 provides a +4 Da shift (m/z 118 vs 114 for the parent). In MS/MS validation, this +4 Da shift results in <0.1% isotopic interference from the unlabeled analyte's natural isotopic envelope. In contrast, using a -d2 comparator (+2 Da shift) results in 1.5% to 3.0% signal interference due to the natural abundance of 13C2 and 18O in the unlabeled compound. This interference artificially inflates the internal standard signal at the lower limit of quantitation (LLOQ) [1].

Evidence DimensionIsotopic interference (Cross-talk from unlabeled analyte)
Target Compound Data4-Hydroxy Cyclohexanone-d4: <0.1% interference
Comparator Or Baseline4-Hydroxy Cyclohexanone-d2: 1.5 - 3.0% interference
Quantified DifferenceTarget reduces baseline interference by >15-fold at the LLOQ.
ConditionsLC-MS/MS MRM mode, high concentration of unlabeled analyte

Procuring the -d4 isotopologue is mandatory for achieving sub-ng/mL detection limits without baseline inflation.

Isotopic enrichment
Reported
≥95% to >98 atom% D at non-exchangeable 3,3,5,5-positions vs 0 atom% D for unlabeled analog
Supports baseline resolution from analyte isotopic cluster
LLOQ cross-talk reduction; review CoA for lot-specific enrichment

Chromatographic Co-Elution and Matrix Factor Correction

To correct for matrix effects in electrospray ionization (ESI), the internal standard must co-elute exactly with the analyte. 4-Hydroxy Cyclohexanone-d4 exhibits a retention time deviation of <0.05 minutes compared to unlabeled 4-hydroxycyclohexanone, yielding a normalized Matrix Factor (MF) of 0.98–1.02 (indicating perfect compensation). When a structural analog like cyclohexanone-d4 is used as a cheaper substitute, the lack of the hydroxyl group causes a retention time shift of >0.5 minutes. This mismatch exposes the analog to different elution zones, resulting in an uncompensated Matrix Factor of 0.75–0.85, which skews quantitative results by up to 25% [1].

Evidence DimensionNormalized Matrix Factor (MF) in urine extracts
Target Compound Data4-Hydroxy Cyclohexanone-d4: MF = 0.98 - 1.02
Comparator Or BaselineCyclohexanone-d4 (Structural Analog): MF = 0.75 - 0.85
Quantified DifferenceTarget provides near 100% matrix compensation; analog fails by ~20%.
ConditionsReverse-phase LC-ESI-MS/MS, human urine matrix

Exact co-elution ensures that ion suppression affects the analyte and standard equally, which is critical for regulatory-compliant bioanalysis workflows.

Mass shift
Head-to-head
+4.025 Da mass shift vs unlabeled 4-hydroxycyclohexanone (114.068 Da)
Exceeds typical 3 Da minimum for ISTD separation
Avoids interference from M+2/M+4 natural isotopic peaks

Isotopic Stability Against Keto-Enol Exchange

The specific substitution pattern of 4-Hydroxy Cyclohexanone-d4 (3,3,5,5-d4) places the deuterium atoms at the beta-carbons relative to the ketone group. Alpha-protons (at C2 and C6) in cyclic ketones are highly acidic and rapidly exchange with protic solvents via keto-enol tautomerization. Because the target compound is beta-labeled, it retains >99% of its deuterium label after 72 hours in aqueous buffers at physiological pH. In contrast, alpha-labeled comparators (e.g., 2,2,6,6-d4 cyclic ketones) lose >50% of their isotopic purity under identical conditions, reverting to -d3, -d2, and -d1 forms and ruining the MS calibration curve [1].

Evidence DimensionDeuterium retention in aqueous buffer (pH 7.4, 72 hours)
Target Compound Data3,3,5,5-d4 Labeling (Target): >99% retention
Comparator Or Baseline2,2,6,6-d4 Labeling (Alpha-labeled analog): <50% retention
Quantified DifferenceTarget prevents isotopic washout, maintaining >99% integrity vs massive loss in alpha-labeled analogs.
ConditionsAqueous extraction buffer, pH 7.4, room temperature

Procuring the 3,3,5,5-d4 isomer guarantees that the internal standard will not degrade or lose mass during aqueous sample extraction or LC-MS analysis.

Deuterium label stability
Class-level
Non-exchangeable C-D bonds retain >99% label in aqueous mobile phase vs rapid loss for O-deuterated analogs
Removes a common bioanalytical failure mode
Data to verify under specific sample prep pH and temperature
Chromatographic resolution
Method context
Expected ΔtR <2 s vs >60 s for hydroxy-deficient cyclohexanone-d4
Co-elution essential for matrix effect correction
Retention shift is method-dependent; confirm with in-house gradient
Regulatory qualification
Source review
Certified reference standard with CoA vs research-grade reagents lacking isotopic documentation
Supports bioanalytical validation documentation
Review vendor CoA for compliance readiness assessment
Commercial availability
Reported
Available from >5 suppliers vs no commercial source for d3 or d5 isotopologs
Reduces procurement risk for time-sensitive projects
Custom synthesis for alternative isotopologs adds 8-12 week lead time

Occupational Biomonitoring via LC-MS/MS

Because 4-hydroxycyclohexanone is a primary urinary metabolite of cyclohexanone (a common industrial solvent), this -d4 standard is the precise choice for quantifying occupational exposure. Its exact chromatographic co-elution and +4 Da mass shift allow for high-throughput, matrix-effect-compensated LC-MS/MS analysis of worker urine samples without isotopic interference [1].

Environmental Fate and Wastewater Degradation Studies

In environmental chemistry, tracking the microbial degradation of cyclic ketones requires stable tracers. The 3,3,5,5-d4 labeling is highly resistant to non-enzymatic D/H exchange in water. This allows researchers to spike wastewater samples with the standard and accurately quantify residual 4-hydroxycyclohexanone over multi-day incubation periods without the deuterium label washing out into the aqueous matrix [2].

Metabolic Pathway Elucidation using Quantitative NMR

For metabolic flux studies utilizing 1H-NMR, the replacement of protons at the C3 and C5 positions with deuterium eliminates complex J-coupling in the aliphatic region. This drastically simplifies the NMR spectrum, allowing researchers to clearly integrate the remaining protons at C2, C4, and C6 to track specific enzymatic transformations of the cyclohexyl ring [3].

Application Selection Guide

Application
Selection Property
Validation Focus
PK/TK bioanalysis in research matrices
Non-exchangeable ISTD for consistent extraction recovery
Method-transfer context and matrix-effect control review
Metabolic pathway tracing in biomonitoring
Defined isotopic enrichment for low-level signal separation
ISTD benchmarking under hydrolysis conditions
Impurity profiling method development
Certified reference standard with documented purity
Pharmacopeial traceability documentation review
Synthetic intermediate for deuterated probes
Stable isotopic handle for multi-step synthesis tracking
Label integrity assessment via NMR or MS

XLogP3

-0.2

Wikipedia

4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one

Explore Compound Types